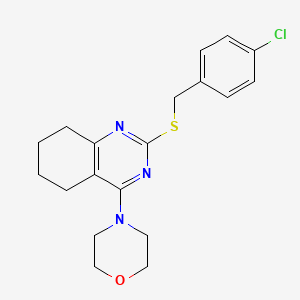

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (CB-MTHQS) is a novel compound with a wide range of potential applications in the fields of biochemistry and physiology. CB-MTHQS is a derivative of the quinazoline family of compounds, which are known for their ability to interact with proteins, enzymes, and other molecules in the body. CB-MTHQS has been studied for its potential applications in drug design, drug delivery, and tissue engineering.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives, including the 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, have been extensively studied for their potential applications in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Polyhalogen derivatives are primarily used for synthesizing polysubstituted fluorescent quinazolines. These materials exhibit electroluminescent properties and have been utilized in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines are being explored for their potential in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives are notable for their high-efficiency phosphorescent materials suitable for OLEDs. Pyrimidine derivatives also play a significant role as photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antioxidant Capacity Assays

Quinazoline derivatives have been a subject of interest in studies focusing on antioxidant capacity assays. The ABTS/potassium persulfate decolorization assay is one of the most abundant antioxidant capacity assays. The reaction pathways of antioxidants in these assays, especially those of phenolic nature, involve the formation of coupling adducts with radical cations like ABTS•+. Some antioxidants undergo oxidation without coupling, indicating that the coupling is a specific reaction for certain antioxidants. These insights are crucial for understanding the overall application of such assays and the specific role played by quinazoline derivatives in these chemical reactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Enzymatic Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants using redox mediators is another area where quinazoline derivatives show potential. These redox mediators can enhance the range of substrates and the efficiency of degradation of recalcitrant compounds. Enzymes such as laccases, lignin peroxidases, and manganese peroxidases, when paired with redox mediators, can significantly degrade or transform recalcitrant compounds. The combined treatment of aromatic compounds using enzyme–redox mediator systems may play a vital role in the remediation of industrial effluents/wastewater in the future (Husain & Husain, 2007).

properties

IUPAC Name |

4-[2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3OS/c20-15-7-5-14(6-8-15)13-25-19-21-17-4-2-1-3-16(17)18(22-19)23-9-11-24-12-10-23/h5-8H,1-4,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZOGMPFBIIWGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)

![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)